molecular formula C16H19F2NO4 B2376971 Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate CAS No. 2247849-87-0

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

Cat. No. B2376971
CAS RN: 2247849-87-0
M. Wt: 327.328
InChI Key: WEFKQJZBROHSGY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H19F2NO4. It is used in the field of drug discovery due to its unique three-dimensional profile and diverse combinations of exit vectors as sites for functionalization .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is determined by its molecular formula, C16H19F2NO4. The presence of the tert-butyl group, the pyrrolidine ring, and the difluoro-formylphenoxy group contribute to its unique three-dimensional structure .

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate has been utilized in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This involves a nitrile anion cyclization strategy, achieving a high yield and excellent enantioselectivity. Such synthesis is significant for producing chiral pyrrolidine, useful in various pharmaceutical applications (Chung et al., 2005).

Anti-Inflammatory Activities

Research on derivatives of this compound, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, has shown potential anti-inflammatory and analgesic properties. These derivatives also displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, indicating a promising avenue for developing new anti-inflammatory drugs with reduced side effects (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

Another application is in the field of organic synthesis, specifically in palladium-catalyzed coupling reactions. These reactions form a variety of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing the versatility of this compound in synthesizing complex organic molecules (Wustrow & Wise, 1991).

Redox Properties in Electrochemistry

In electrochemistry, studies on the redox properties of novel pyrrolidine derivatives containing a sterically hindered phenol fragment, such as tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate, have been conducted. These studies are crucial for understanding the electrochemical behaviors of these compounds, which can be applied in developing new antioxidants and other applications (Osipova et al., 2011).

Synthesis of Functionalized Pyrrolidinones

The compound also plays a role in the synthesis of highly functionalized pyrrolidinones, demonstrating its utility in creating novel macrocyclic inhibitors. This is particularly relevant in the field of medicinal chemistry, where such inhibitors can be used to develop new therapeutic agents (Sasaki et al., 2020).

properties

IUPAC Name

tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-5-4-10(8-19)22-11-6-13(17)12(9-20)14(18)7-11/h6-7,9-10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFKQJZBROHSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C(=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

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